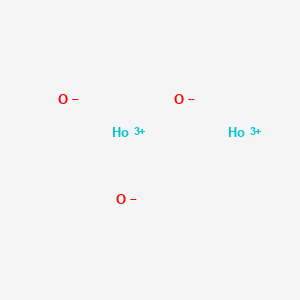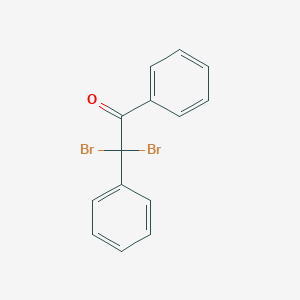
Phosphine oxide, dibutyloctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, dibutyloctyl-, also known as DBPO, is a phosphine oxide compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and ethanol. DBPO is widely used in various fields of science due to its unique properties, including its ability to act as a flame retardant and its high thermal stability. In
Mechanism of Action
The mechanism of action of Phosphine oxide, dibutyloctyl- is not well understood. However, it is believed that Phosphine oxide, dibutyloctyl- acts as a flame retardant by releasing phosphorus-containing radicals when exposed to heat. These radicals then react with the flame, interrupting the combustion process and preventing the spread of fire.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phosphine oxide, dibutyloctyl-. However, studies have shown that Phosphine oxide, dibutyloctyl- is not toxic to humans or animals when used in accordance with established safety guidelines. Phosphine oxide, dibutyloctyl- has also been shown to have low acute toxicity and low skin irritation potential.
Advantages and Limitations for Lab Experiments
Phosphine oxide, dibutyloctyl- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, Phosphine oxide, dibutyloctyl- has some limitations for use in lab experiments. It is not soluble in water, which can limit its use in aqueous systems. Additionally, Phosphine oxide, dibutyloctyl- has a low boiling point, which can make it difficult to handle at high temperatures.
Future Directions
There are several future directions for research on Phosphine oxide, dibutyloctyl-. One area of research could focus on the development of new synthesis methods for Phosphine oxide, dibutyloctyl- that are more efficient and environmentally friendly. Another area of research could focus on the use of Phosphine oxide, dibutyloctyl- as a flame retardant in new materials, including biodegradable plastics. Additionally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- as a stabilizer in other types of materials, such as paints and coatings. Finally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- in the synthesis of new organic compounds with unique properties and applications.
Synthesis Methods
Phosphine oxide, dibutyloctyl- can be synthesized through a variety of methods, including the reaction of butyl octyl alcohol with phosphorus oxychloride or the reaction of butyl octyl alcohol with phosphorus pentoxide. The most common method of synthesizing Phosphine oxide, dibutyloctyl- is through the reaction of butyl octyl alcohol with phosphorus oxychloride. This method involves the addition of butyl octyl alcohol to a solution of phosphorus oxychloride in dichloromethane, followed by the addition of triethylamine as a catalyst. The reaction mixture is then stirred at room temperature for several hours, after which the Phosphine oxide, dibutyloctyl- is isolated by filtration and purified by distillation.
Scientific Research Applications
Phosphine oxide, dibutyloctyl- has a wide range of applications in scientific research. It is commonly used as a flame retardant in various materials, including plastics, textiles, and coatings. Phosphine oxide, dibutyloctyl- has also been used as a stabilizer in polyurethane foams and as an additive in lubricants. In addition to these applications, Phosphine oxide, dibutyloctyl- has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
14283-67-1 |
|---|---|
Product Name |
Phosphine oxide, dibutyloctyl- |
Molecular Formula |
C16H35OP |
Molecular Weight |
274.42 g/mol |
IUPAC Name |
1-dibutylphosphoryloctane |
InChI |
InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |
InChI Key |
PDNVFGSWMYSBOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
Other CAS RN |
14283-67-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



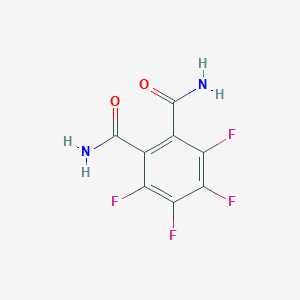

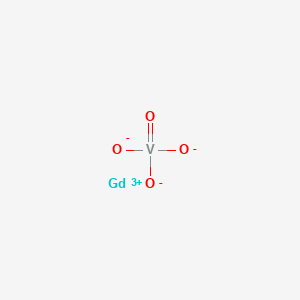
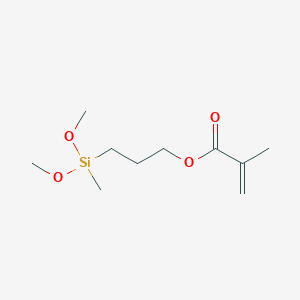

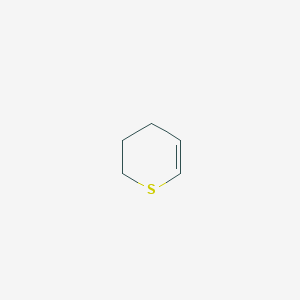
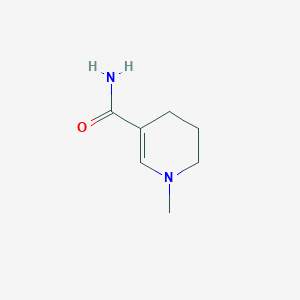

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)


